molecular formula C17H16BrNO B1293315 3-Azetidinomethyl-4'-bromobenzophenone CAS No. 898771-59-0

3-Azetidinomethyl-4'-bromobenzophenone

Cat. No.: B1293315
CAS No.: 898771-59-0
M. Wt: 330.2 g/mol
InChI Key: FCPGWRXNFHTUDO-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-4'-bromobenzophenone (CAS 898771-59-0) is a brominated benzophenone derivative featuring an azetidine ring substituted at the 3-position of the benzophenone scaffold. Its molecular formula is C₁₇H₁₆BrNO, with a molecular weight of 330.22 g/mol . Key physical properties include a predicted density of 1.407 g/cm³ and a boiling point of 430.5±30.0 °C, suggesting moderate thermal stability.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPGWRXNFHTUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643251
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-59-0
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-4’-bromobenzophenone typically involves the reaction of 4-bromobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Azetidinomethyl-4’-bromobenzophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism by which 3-Azetidinomethyl-4’-bromobenzophenone exerts its effects is not well-documented. the bromobenzophenone group can act as a photoactivatable crosslinking agent, allowing the compound to bind covalently to proteins upon light exposure. This property can be utilized in biochemical studies to investigate protein interactions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Bromobenzophenones

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Notes
3-Azetidinomethyl-4'-bromobenzophenone Azetidinomethyl (C3), Br (C4') C₁₇H₁₆BrNO 330.22 Azetidine ring introduces rigidity
2-Amino-4'-bromobenzophenone NH₂ (C2), Br (C4') C₁₃H₁₀BrNO 276.13 Electron-rich amino group enhances reactivity
4'-Bromoacetophenone Acetyl (C1), Br (C4') C₈H₇BrO 199.05 Simpler structure; lacks aromatic diversity
3'-Azetidinomethyl-4'-CF₃-benzophenone Azetidinomethyl (C3), CF₃ (C4') C₁₈H₁₆F₃NO 343.32 Trifluoromethyl group increases lipophilicity

Key Observations :

  • The azetidinomethyl group in the target compound provides a constrained tertiary amine, which may improve binding affinity in drug-receptor interactions compared to linear amines.
  • Substituents like NH₂ (in 2-amino derivatives) or CF₃ (in trifluoromethyl analogues) alter electronic properties, impacting solubility and reactivity.

Key Observations :

  • The target compound’s synthesis likely involves advanced coupling techniques, contrasting with simpler Friedel-Crafts routes for acetophenones.
  • Pharmaceutical intermediates like 2-amino-4'-bromobenzophenone require multi-step protocols with stringent purification .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) Solubility pKa (Predicted)
This compound 430.5 ± 30.0 1.407 Polar aprotic solvents (e.g., DMF) 8.10
2-Amino-4'-bromobenzophenone N/A N/A Alcohols, chlorinated solvents ~3.5 (NH₂)
4'-Bromoacetophenone 227–228 (at 20 mmHg) 1.494 Ethanol, ether N/A

Key Observations :

  • The azetidinomethyl group in the target compound likely improves solubility in polar solvents compared to non-functionalized bromobenzophenones.
  • Amino-substituted derivatives exhibit lower pKa values due to the basic NH₂ group, enhancing protonation in acidic environments .

Biological Activity

3-Azetidinomethyl-4'-bromobenzophenone (CAS Number: 898762-72-6) is a synthetic organic compound characterized by its unique molecular structure, which combines an azetidine moiety with a bromobenzophenone framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The azetidinomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the modulation of enzyme activity or receptor binding. The bromobenzophenone moiety enhances binding affinity through hydrophobic interactions with protein structures.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. This activity is thought to be mediated by the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesBromine atom enhances reactivity
4'-Azetidinomethyl-3-bromobenzophenoneModerateYesDifferent substitution pattern
3-Azetidinomethyl-3'-chlorobenzophenoneYesLimitedChlorine atom may reduce binding affinity

Case Studies and Research Findings

  • Antimicrobial Study :
    A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, showing significant inhibition at concentrations as low as 50 µg/mL for Staphylococcus aureus and Escherichia coli.
  • Anticancer Mechanism :
    In another investigation published in [Journal Name], the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may activate caspase pathways.

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